Ethyl 7-chloroquinoline-4-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 7-chloroquinoline-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-2-16-12(15)10-5-6-14-11-7-8(13)3-4-9(10)11/h3-7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCSFDAOVKJQZAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC(=CC2=NC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Ethyl 7 Chloroquinoline 4 Carboxylate and Analogous Structures
Classical Synthetic Routes to Quinoline-4-carboxylates
The foundational methods for constructing the quinoline (B57606) ring system, developed over a century ago, remain relevant in contemporary synthesis. These classical routes, often named after their discoverers, provide robust pathways to quinoline-4-carboxylates through the condensation and cyclization of aniline (B41778) precursors with various carbonyl compounds.
Doebner Reaction and Pfitzinger Reaction Adaptations
The Doebner reaction provides a direct route to quinoline-4-carboxylic acids by reacting an aniline, an aldehyde, and pyruvic acid. wikipedia.org The mechanism is thought to involve either an initial aldol (B89426) condensation between the aldehyde and pyruvic acid, followed by a Michael addition of the aniline, or the formation of a Schiff base between the aniline and aldehyde, which then reacts with the enol form of pyruvic acid. wikipedia.org Subsequent cyclization and dehydration yield the final quinoline-4-carboxylic acid. wikipedia.org While versatile, the conventional Doebner reaction can result in low yields when using anilines with electron-withdrawing groups. nih.govacs.org A modern adaptation, the Doebner hydrogen-transfer reaction, has been developed to overcome this limitation, improving yields for a wider range of anilines, including those with electron-donating and electron-withdrawing substituents. nih.govacs.org
The Pfitzinger reaction is another cornerstone in quinoline synthesis, producing substituted quinoline-4-carboxylic acids from the reaction of isatin (B1672199) or its derivatives with a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.net The reaction begins with the basic hydrolysis of the isatin's amide bond to form a keto-acid intermediate. wikipedia.org This intermediate then condenses with a ketone or aldehyde to form an imine, which subsequently cyclizes and dehydrates to create the quinoline ring. wikipedia.org The Pfitzinger reaction is a powerful tool, and its utility has been expanded through various modifications. researchgate.netnih.gov For instance, it has been used to synthesize precursors for potential inhibitors of dihydroorotate (B8406146) dehydrogenase by reacting 5-substituted isatins with specific propiophenones. nih.gov Microwave irradiation has also been successfully applied to the Pfitzinger reaction, significantly shortening reaction times for the synthesis of quinoline-4-carboxylic acids. acs.org
| Reaction | Reactants | Product | Key Features |
|---|---|---|---|
| Doebner Reaction | Aniline, Aldehyde, Pyruvic Acid | Quinoline-4-carboxylic acid | Three-component reaction; can be limited by substituted anilines. wikipedia.orgnih.gov |
| Pfitzinger Reaction | Isatin, Carbonyl Compound, Base | Substituted quinoline-4-carboxylic acid | Versatile for various substitutions; starts from isatin. wikipedia.orgresearchgate.net |
| Halberkann Variant | N-acyl isatins, Base | 2-hydroxy-quinoline-4-carboxylic acid | A variation of the Pfitzinger reaction. wikipedia.org |
Gould-Jacobs Reaction Mechanisms
The Gould-Jacobs reaction is a highly effective method for preparing 4-hydroxyquinoline (B1666331) derivatives, which are key intermediates for compounds like Ethyl 7-chloroquinoline-4-carboxylate. wikiwand.comwikipedia.org The process starts with the condensation of an aniline with a malonic acid derivative, such as diethyl ethoxymethylenemalonate. wikiwand.comablelab.eu This is followed by a thermal intramolecular cyclization to form a 4-hydroxy-3-carboalkoxyquinoline, which exists predominantly in its 4-oxo tautomeric form. wikiwand.com
The mechanism proceeds through a nucleophilic attack by the aniline's nitrogen on the malonate derivative, leading to a condensation product after the elimination of ethanol (B145695). wikiwand.comwikipedia.org A subsequent 6-electron cyclization, driven by heat, forms the quinoline ring system with the loss of another ethanol molecule. wikiwand.comwikipedia.org To obtain the final 4-hydroxyquinoline, the ester group is typically hydrolyzed (saponification) and the resulting carboxylic acid is decarboxylated. wikiwand.comdrugfuture.com This reaction is particularly effective for anilines bearing electron-donating groups at the meta-position. wikiwand.com The synthesis of 4,7-dichloroquinoline (B193633), a direct precursor to the target compound's scaffold, utilizes m-chloroaniline in a Gould-Jacobs reaction, cyclizing the intermediate in a high-boiling solvent like Dowtherm A to yield 7-chloro-4-hydroxy-3-quinolinecarboxylic acid. orgsyn.org
Strategies for Halogenation and Esterification
To arrive at this compound, specific halogenation and esterification steps are required. The introduction of the chlorine atom at the 7-position is typically achieved by starting with a correspondingly substituted aniline, such as m-chloroaniline, in a reaction like the Gould-Jacobs synthesis. orgsyn.org
A crucial transformation is the conversion of the 4-hydroxy (or 4-oxo) group, generated from the Gould-Jacobs cyclization, into a chloro group. This is a common step in the synthesis of many quinoline-based drugs. The process involves treating the 7-chloro-4-hydroxyquinoline (B73993) intermediate with a chlorinating agent like phosphorus oxychloride (POCl₃). orgsyn.org This step converts the hydroxyl group into a more reactive chloro group, yielding 4,7-dichloroquinoline. orgsyn.org
Once the quinoline-4-carboxylic acid scaffold is established, esterification is performed to introduce the ethyl ester group. This can be achieved through several methods. The classic Fischer-Speier esterification, involving reaction of the carboxylic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid, is a common approach. tandfonline.com However, yields can sometimes be low under these conditions. nih.gov Alternative methods include generating a salt of the carboxylic acid (e.g., a cesium salt) and reacting it with an alkyl halide like iodomethane. nih.gov An improved Pfitzinger protocol allows for a one-step synthesis of quinoline-4-carboxylic esters directly from isatins and N,N-dimethylenaminones in the presence of an alcohol and TMSCl, avoiding the isolation of the carboxylic acid intermediate. thieme-connect.com Microwave irradiation has also been shown to dramatically accelerate the esterification of quinoline-4-carboxylic acids, reducing reaction times from many hours to just minutes while achieving high yields. tandfonline.com
Modern and Sustainable Synthetic Approaches
In recent years, synthetic organic chemistry has increasingly focused on developing more efficient, environmentally friendly, and sustainable methods. This shift is reflected in the newer strategies applied to the synthesis of quinoline derivatives.
Organocatalytic Methodologies
Organocatalysis, which uses small organic molecules as catalysts instead of metals, has emerged as a powerful and "green" synthetic tool. nih.gov This approach avoids the use of potentially toxic and expensive metal catalysts. nih.gov Several organocatalytic methods have been developed for the construction of functionalized quinoline cores. nih.govresearchgate.net These reactions often proceed through cascade or one-pot procedures, enhancing molecular complexity with high efficiency. nih.govacs.org
For example, efficient one-pot procedures have been developed to provide direct access to complex polycyclic quinoline derivatives with multiple stereocenters in high yields and excellent stereoselectivities. nih.govacs.org These reactions often tolerate a wide variety of aldehydes, anilines, and other components, showcasing the broad applicability of the method. nih.govacs.org While these advanced methods often target more complex structures than this compound, the underlying principles of using organocatalysts like p-toluenesulfonic acid (p-TsOH) or diphenylamine (B1679370) (DPA) to facilitate quinoline synthesis represent a significant advancement in the field. researchgate.net
Microwave-Assisted Synthesis and Green Chemistry Principles
Microwave-assisted synthesis has become a key technology in modern organic chemistry, aligning with the principles of green chemistry by significantly reducing reaction times, improving yields, and often allowing for solvent-free conditions. benthamdirect.comthieme-connect.com The application of microwave irradiation (MWI) has been particularly successful in the synthesis of quinoline derivatives. benthamdirect.comnih.gov
Classical reactions like the Gould-Jacobs and Pfitzinger syntheses have been adapted to microwave conditions with remarkable results. acs.orgablelab.eutandfonline.com In the Gould-Jacobs reaction, heating the reactants with microwaves to temperatures above their conventional boiling points can dramatically shorten reaction times from hours to minutes and improve product yields. ablelab.eu Similarly, microwave-assisted Pfitzinger reactions can produce quinoline-4-carboxylic acids rapidly and efficiently. tandfonline.com The Friedländer synthesis, another classical method, has also been optimized using microwave heating with acetic acid as both a solvent and catalyst, achieving excellent yields in as little as five minutes. nih.govcam.ac.uk These microwave-based procedures offer significant advantages in terms of energy efficiency, speed, and often higher product purity, making them a superior and more sustainable alternative to conventional heating methods for preparing the quinoline scaffold. ablelab.eubenthamdirect.comnih.gov
| Reaction Type | Conventional Method Time | Microwave-Assisted Time | Key Advantage |
|---|---|---|---|
| Gould-Jacobs Reaction | Several hours (reflux) | 5-15 minutes | Drastic reduction in reaction time, improved yields. ablelab.eu |
| Pfitzinger Reaction | ~24 hours (reflux) ui.ac.id | 10-15 minutes | Rapid and efficient synthesis of quinoline-4-carboxylic acids. tandfonline.com |
| Esterification | 22 hours (reflux) | 10 minutes | Comparable yield in a fraction of the time. tandfonline.com |
| Friedländer Synthesis | Several days (room temp) | 5-10 minutes | Excellent yields using a green solvent/catalyst system. nih.gov |
One-Pot Reaction Procedures
For instance, an efficient one-pot, four-step preparation has been developed for 7-hydroxyquinoline, a structurally related compound. researchgate.net This procedure starts from 3-N-tosylaminophenol and successfully yields the final product in a 60% isolated yield. researchgate.net The method is noted for reducing the exposure risk to hazardous reagents like acrolein by generating them in situ. researchgate.net Such a strategy, involving the generation of a reactive intermediate that undergoes subsequent cyclization and functionalization within the same reaction vessel, demonstrates the potential for developing similar streamlined syntheses for carboxylate-substituted chloroquinolines. The key is often the generation of a highly reactive intermediate, such as a keteniminium species, which can then undergo an electrophilic aromatic substitution to form the fused quinoline ring system in high yields. researchgate.net
Optimization of Reaction Conditions and Yields
The optimization of reaction parameters is critical for maximizing the yield and purity of the target compound, this compound, and its precursors. Key variables frequently adjusted include solvent, temperature, reaction time, and the choice and stoichiometry of reagents and catalysts.
For analogous structures, reaction conditions are similarly fine-tuned. In the synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-dichloroquinoline, each step is optimized. The initial N-oxidation is performed with m-CPBA in chloroform (B151607) at room temperature for 5 hours, yielding 81% of the N-oxide. mdpi.com The subsequent C2-amidation with benzonitrile (B105546) is heated to 70°C for 24 hours. mdpi.com The final nucleophilic aromatic substitution (SNAr) with morpholine (B109124) is conducted in DMF at 120°C for 24 hours in the presence of K2CO3, resulting in a 92% yield. mdpi.com
Continuous flow chemistry offers an alternative to traditional batch processing for optimizing reactions. The magnesiation of 4,7-dichloroquinoline using TMPMgCl·LiCl was studied under flow conditions. durham.ac.uk By adjusting the equivalents of the base and the residence time in the reactor, the conversion to the 8-iodo-substituted product was maximized. Using 1.5 equivalents of the base with a 1-minute residence time led to a 96.1% conversion, an 11% improvement over the batch process. durham.ac.uk
The following table summarizes optimized conditions for various synthesis steps related to chloroquinoline derivatives.
| Starting Material | Product | Reagents & Conditions | Yield | Reference |
| m-Chloroaniline | 7-Chloro-4-hydroxyquinoline-3-carboxylic acid | 1. Diethyl ethoxymethylenemalonate; 2. Thermal cyclization in Dowtherm A (~250°C); 3. NaOH hydrolysis | 85-95% (ester intermediate) | orgsyn.org |
| 7-Chloro-4-hydroxyquinoline-3-carboxylic acid | 4,7-dichloroquinoline | Phosphorus oxychloride, 135-140°C, 1 hr | 66-73% (crude) | orgsyn.org |
| 4,7-dichloroquinoline | 4,7-dichloroquinoline 1-oxide | m-CPBA, CHCl₃, room temp, 5 hr | 81% | mdpi.com |
| 4,7-dichloroquinoline 1-oxide | N-(4,7-dichloroquinolin-2-yl) benzamide | Ph-C≡N, 97% H₂SO₄, CH₂Cl₂, 70°C, 24 hr | 92% | mdpi.com |
| N-(4,7-dichloroquinolin-2-yl) benzamide | N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide | Morpholine, K₂CO₃, DMF, 120°C, 24 hr | 92% | mdpi.com |
| 4,7-dichloroquinoline | 4,7-dichloro-8-iodoquinoline | TMPMgCl·LiCl (1.5 equiv), THF, continuous flow, 1 min residence time | 92% (isolated) | durham.ac.uk |
| 4,7-dichloroquinoline | 2-[(7-Chloroquinolin-4-yl)sulfanyl]ethanol | 2-mercaptoethanol, triethylamine, ethanol, reflux, 5 days | 52-65% | nih.gov |
Synthetic Utility of Key Intermediates (e.g., 4,7-dichloroquinoline)
The intermediate 4,7-dichloroquinoline is a highly versatile and valuable precursor in medicinal chemistry and organic synthesis. mdpi.comdurham.ac.ukchemicalbook.com Its two chlorine atoms exhibit different reactivities, allowing for selective functionalization. The chlorine at the C4 position is significantly more susceptible to nucleophilic aromatic substitution (SNAr) than the one at C7. semanticscholar.org This differential reactivity is the cornerstone of its synthetic utility, enabling the regioselective introduction of various functional groups.
A primary application of 4,7-dichloroquinoline is in the synthesis of antimalarial drugs. chemicalbook.comnih.gov For example, it is the key starting material for chloroquine (B1663885). The synthesis involves the substitution of the C4 chlorine with a diamine side chain. nih.gov Similarly, it is used to produce a wide array of other 4-aminoquinoline (B48711) derivatives. mdpi.com Treatment of 4,7-dichloroquinoline with various amines, such as 1,2-diaminoethane or 3-aminobenzyl alcohol, readily displaces the C4 chlorine to yield N-substituted 4-amino-7-chloroquinolines. nih.govmdpi.com These products can then be further modified to create complex molecules with potential biological activities. nih.govmdpi.com
The synthetic utility extends beyond simple amination. The C4 chlorine can be displaced by sulfur nucleophiles, such as hydroxyalkylthiols, to create 4-thioalkylquinoline derivatives. nih.gov Furthermore, the quinoline nitrogen can be oxidized to an N-oxide, which activates the C2 position for functionalization. mdpi.com This strategy was employed in a three-step synthesis where 4,7-dichloroquinoline was first oxidized, then amidated at the C2 position, and finally aminated at the C4 position via SNAr. mdpi.com
Recent methodologies have also explored the functionalization of the C8 position through directed metalation. Using reagents like TMPMgCl·LiCl, it is possible to deprotonate the C8 position of 4,7-dichloroquinoline, and the resulting organometallic intermediate can be trapped with various electrophiles, such as iodine, to introduce new substituents. durham.ac.uk
The following table illustrates the diverse range of compounds synthesized from the key intermediate, 4,7-dichloroquinoline.
| Reactant(s) | Product | Reaction Type | Reference |
| 1,2-diaminoethane | N-(7-chloro-4-quinolyl)-1,2-diaminoethane | Nucleophilic Aromatic Substitution (SNAr) | nih.gov |
| o-phenylenediamine | N-(7-chloroquinolin-4-yl)-benzene-1,2-diamine | Nucleophilic Aromatic Substitution (SNAr) | semanticscholar.org |
| 3-aminobenzyl alcohol | (3-(7-chloroquinolin-4-ylamino)phenyl)methanol | Nucleophilic Aromatic Substitution (SNAr) | mdpi.com |
| Piperazine | 7-chloro-4-(piperazin-1-yl)quinoline | Nucleophilic Aromatic Substitution (SNAr) | mdpi.com |
| Thiosemicarbazide | 2-(7-chloroquinolin-4-yl)hydrazinecarbothioamide | Nucleophilic Aromatic Substitution (SNAr) | semanticscholar.org |
| 2-mercaptoethanol | 2-[(7-Chloroquinolin-4-yl)sulfanyl]ethanol | Nucleophilic Aromatic Substitution (SNAr) | nih.gov |
| 1. m-CPBA; 2. Benzonitrile/H₂SO₄ | N-(4,7-dichloroquinolin-2-yl) benzamide | N-Oxidation followed by C-H functionalization | mdpi.com |
| TMPMgCl·LiCl then I₂ | 4,7-dichloro-8-iodoquinoline | Directed ortho-metalation | durham.ac.uk |
Molecular Structure Activity Relationship Sar Studies of Ethyl 7 Chloroquinoline 4 Carboxylate and Its Derivatives
Design Principles for Structural Modification and Diversification
The design of new derivatives based on the ethyl 7-chloroquinoline-4-carboxylate scaffold is often guided by established structure-activity relationships (SAR) and a structure-guided approach. acs.org A primary principle involves the strategic introduction of various functional groups at different positions on the quinoline (B57606) core to explore new chemical space and enhance interactions with biological targets. nih.govnih.gov
Key design strategies include:
Targeted Modifications: A structure-guided approach aims to develop inhibitors that form new interactions with specific residues within the binding pocket of a target enzyme. acs.org For instance, identifying potential hydrogen-bond accepting groups for strategic placement can lead to novel electrostatic interactions. acs.org
Hybrid Molecule Synthesis: This approach involves combining the quinoline scaffold with other known pharmacophores to create hybrid molecules. mdpi.com This can lead to compounds with synergistic or enhanced biological activities. nih.govmdpi.com For example, creating hybrids of 7-chloroquinoline (B30040) and benzimidazole (B57391) has been explored to develop new anticancer agents. mdpi.com
Classic Condensation Reactions: Synthetic strategies like the Pfitzinger condensation reaction are employed to generate diverse quinoline analogues. nih.govsemanticscholar.org This method allows for the introduction of a wide variety of substituents, facilitating extensive SAR studies. nih.gov
Multi-component Reactions: Reactions like the Doebner hydrogen-transfer reaction provide a one-pot synthesis of quinolines from a range of anilines, including those with electron-withdrawing groups, which are often challenging in conventional methods. nih.gov
These design principles enable the creation of libraries of compounds with systematic variations, which are then evaluated to understand the relationship between their chemical structure and biological activity.
Impact of Substituents at the Quinoline Scaffold (e.g., C-7, C-4, C-3) on Biological Profiles
The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring. nih.gov
C-7 Position: The substituent at the C-7 position plays a crucial role in the biological activity of many quinoline derivatives. The presence of a chlorine atom at this position is a key feature in several biologically active compounds, including the well-known antimalarial drug chloroquine (B1663885). nih.gov Structure-based optimization of quinolone-3-esters has shown that altering the substituent at position 7 can significantly impact their pharmacokinetic and pharmacodynamic profiles. researchgate.net For instance, in a series of 7-substituted quinolone 3-esters designed as inhibitors of the P. falciparum bc1 complex, modifications at C-7 were instrumental for SAR studies. researchgate.net Furthermore, introducing a flexible alkylamino side chain at position 4 and an alkoxy group at position 7 has been shown to enhance antiproliferative activity. nih.gov
C-4 Position: The C-4 position is another critical site for modification. The carboxylate group at C-4 is a key pharmacophore in many quinoline-based inhibitors, forming important interactions with biological targets. nih.gov For example, the carboxylate of brequinar, a DHODH inhibitor, forms a salt bridge with an arginine residue in the enzyme's binding pocket. nih.gov Molecular modifications at the C-4 position of the quinoline core have been used to synthesize bioactive analogues for various therapeutic areas. durham.ac.uk In some cases, replacing the 4-amino group with a hydroxyl group, which can act as a suitable bioisostere, has yielded compounds with interesting antiproliferative properties. durham.ac.uk The nature of the substituent at C-4 can also influence the mechanism of action. acs.org
C-3 Position: Substituents at the C-3 position also contribute to the biological profile. In a study of quinoline-4-carboxamides, modifications at this position were explored. acs.org While the initial focus was on other positions, the ester group at C-3 in this compound serves as a versatile handle for further chemical transformations. researchgate.net
The following table summarizes the impact of substituents at various positions on the quinoline scaffold based on selected studies:
| Position | Substituent Type | Impact on Biological Activity | Reference |
| C-7 | Chlorine | Often crucial for antimalarial and anticancer activity. | nih.govresearchgate.net |
| C-7 | Alkoxy group | Can enhance antiproliferative activity when combined with a C-4 alkylamino side chain. | nih.gov |
| C-4 | Carboxylate | Acts as a key pharmacophore, forming essential interactions with target enzymes. | nih.gov |
| C-4 | Hydroxyl (as bioisostere for amino) | Can lead to compounds with antiproliferative properties. | durham.ac.uk |
| C-2 | Substituted phenyl | Influences potency and selectivity of enzyme inhibition. | frontiersin.org |
| C-6 | Methoxy group | Showed a biological preference over methyl or no substitution in certain antibacterial derivatives. | nih.gov |
| C-5 | Aryl fragment | The functional group on the aryl fragment can significantly influence biological activity. | nih.gov |
Conformational Analysis and its Correlation with Molecular Recognition
The three-dimensional conformation of quinoline derivatives is a critical determinant of their interaction with biological targets. Conformational analysis, often aided by computational methods like molecular docking and molecular dynamics simulations, provides insights into how these molecules bind to their respective receptors or enzymes. nih.gov
The planarity of the quinoline ring system is a key feature that influences its ability to intercalate into DNA or fit into the active sites of enzymes. nih.gov However, the substituents attached to the quinoline core introduce conformational flexibility, which can be crucial for achieving the optimal orientation for binding.
For example, in the development of novel quinoline-4-carboxamide derivatives as anti-colon cancer agents, molecular docking and molecular dynamics simulations were used to confirm efficient binding to the target protein, PDK1. nih.gov These studies revealed that the compounds could establish substantial interactions with key amino acid residues within the active site, leading to the inhibition of the protein's activity. nih.gov
The correlation between conformation and molecular recognition can be summarized as follows:
Key Interactions: Specific functional groups on the quinoline derivative must be positioned correctly to form hydrogen bonds, salt bridges, or hydrophobic interactions with the target. nih.gov
Conformational Restriction: In some cases, designing more rigid analogues can lock the molecule into a bioactive conformation, leading to increased potency. Conversely, some flexibility may be required for the molecule to adapt to the binding site.
Exploration of Bioisosteric Replacements and Pharmacophore Elucidation
Bioisosteric replacement is a powerful strategy in medicinal chemistry used to modify the properties of a lead compound while retaining its biological activity. nih.gov This involves replacing a functional group with another group that has similar physical or chemical properties. nih.gov This technique is widely used in the optimization of quinoline-based compounds to improve their potency, selectivity, and pharmacokinetic profiles.
A key aspect of this exploration is pharmacophore elucidation, which involves identifying the essential structural features (the pharmacophore) required for biological activity. nih.gov Once the pharmacophore is identified, bioisosteric replacements can be applied to non-essential parts of the molecule to fine-tune its properties.
Examples of bioisosteric replacements and pharmacophore elucidation in quinoline derivatives include:
Carboxylic Acid Isosteres: The carboxylic acid group at the C-4 position is a common pharmacophore in many quinoline inhibitors. nih.gov Researchers have explored replacing this group with other acidic moieties to modulate activity and physicochemical properties.
Replacement of Linking Atoms: In hybrid molecules, the nature of the linker between two pharmacophores can be modified. For instance, replacing a carbon atom with a sulfur atom in a linker was shown to affect the affinity of the compound for its target. nih.gov
Hydroxyl as an Amino Bioisostere: In some 4-substituted quinolines, a hydroxyl group has been successfully used as a bioisostere for an amino group, resulting in compounds with significant antiproliferative activity. durham.ac.uk
The following table provides examples of bioisosteric replacements in quinoline derivatives:
| Original Functional Group | Bioisosteric Replacement | Rationale/Outcome | Reference |
| Amino group at C-4 | Hydroxyl group | Resulted in compounds with interesting antiproliferative properties. | durham.ac.uk |
| Carbon atom in linker | Sulfur atom | Altered the affinity of the compound towards its biological target. | nih.gov |
Through these systematic explorations of structural modifications, researchers can develop a comprehensive understanding of the SAR of this compound derivatives, paving the way for the design of more potent and selective therapeutic agents.
Preclinical Biological Evaluation of Ethyl 7 Chloroquinoline 4 Carboxylate and Its Analogues
In Vitro Target Identification and Validation
The preclinical evaluation of ethyl 7-chloroquinoline-4-carboxylate and its analogues has revealed a range of biological activities, pointing towards multiple potential therapeutic applications. In vitro studies have been crucial in identifying and validating the molecular targets of these compounds, shedding light on their mechanisms of action.
Enzyme Inhibition/Activation Profiling (e.g., bc1 complex, alkaline phosphatases, carbonic anhydrases)
The quinoline (B57606) scaffold is a key feature in many compounds exhibiting enzyme inhibitory activity. Analogues of this compound have been investigated for their effects on several critical enzymes.
Cytochrome bc1 Complex: The cytochrome bc1 complex, a vital component of the mitochondrial respiratory chain, has been identified as a target for quinolone derivatives. A series of 7-substituted quinolone 3-esters, which are analogues of this compound, have demonstrated potent inhibitory activity against the bc1 complex of Plasmodium falciparum, the parasite responsible for malaria. researchgate.netnih.gov Inhibition of this complex disrupts the electron transport chain, leading to a collapse of the mitochondrial membrane potential and ultimately causing parasite death. researchgate.net It is proposed that these quinolone 3-esters target the Qo site of the enzyme. researchgate.net
Alkaline Phosphatases (ALPs): Alkaline phosphatases are a group of enzymes involved in the dephosphorylation of various molecules. Certain heterocyclic compounds, including derivatives of the broader chemical class to which this compound belongs, have been identified as inhibitors of ALPs. nih.govnih.govresearchgate.netresearchgate.net For instance, a series of pyrazolo-oxothiazolidine derivatives were found to be significant inhibitors of calf intestinal alkaline phosphatase (CIAP). nih.gov The inhibition of ALPs can have implications for conditions such as pathological calcification. researchgate.net
Carbonic Anhydrases (CAs): Carbonic anhydrases are enzymes that play a crucial role in various physiological processes, including pH regulation and fluid balance. The inhibition of specific CA isoforms has been a target for the development of drugs for various diseases. nih.gov Quinolinone derivatives have been explored as carbonic anhydrase inhibitors. nih.gov For example, novel 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives have shown inhibitory activity against human CA isoforms, particularly hCA IX and hCA XII, which are tumor-associated. nih.gov Another sulfonamide anticancer agent, E7070, which contains an indolyl moiety, has been shown to be a potent inhibitor of cytosolic CA isozymes I and II, as well as the transmembrane tumor-associated isozyme IX. nih.gov
Receptor Binding and Ligand Interaction Studies
While direct receptor binding studies for this compound are not extensively reported, research on its analogues provides insights into their potential interactions with various receptors. For instance, novel 7-chloro-4-aminoquinoline-benzimidazole hybrids have been investigated for their binding to tyrosine-protein kinase c-Src. researchgate.net Molecular docking studies of these hybrids have aimed to predict their ability and mode of interaction with the c-Src enzyme. researchgate.net
Cellular Pathway Modulation Assays
The biological effects of this compound analogues are often linked to their ability to modulate key cellular pathways. For example, some 7-chloroquinoline (B30040) hydrazone derivatives have been shown to induce apoptosis in cancer cells, suggesting an interaction with apoptotic pathways. nih.gov The inhibition of the bc1 complex by quinolone analogues directly impacts cellular energy metabolism by disrupting ATP production. researchgate.netnih.gov
In Vitro Efficacy Studies in Disease-Relevant Models (Cell Lines, Organoids)
The therapeutic potential of this compound and its analogues has been further explored through in vitro efficacy studies in various disease models, including cancer cell lines and microbial cultures.
Anti-proliferative Activity in Cancer Cell Lines (e.g., MCF-7, HCT-116, HeLa)
Derivatives of 7-chloroquinoline have demonstrated significant anti-proliferative activity against a range of human cancer cell lines.
MCF-7 (Human Breast Adenocarcinoma): Several studies have reported the cytotoxic effects of 7-chloroquinoline derivatives against the MCF-7 cell line. For example, certain click-synthesized 7-chloroquinoline derivatives have shown notable antitumor activity against MCF-7 cells. semanticscholar.org
HCT-116 (Human Colon Carcinoma): Analogues of this compound have also been evaluated for their activity against HCT-116 cells. Click-synthesized 7-chloroquinoline derivatives were among the compounds tested for their antitumor activity against this colon cancer cell line. semanticscholar.org
HeLa (Human Cervical Carcinoma): The anti-proliferative effects of 7-chloroquinoline derivatives have been extended to HeLa cells. In a study evaluating the biological activity of new 7-chloroquinoline derivatives, their antitumor activity was screened against HeLa cell lines, among others. semanticscholar.org
NCI-60 Cancer Cell Line Panel: A broader screening of 7-chloroquinoline hydrazones against the NCI-60 panel of human cancer cell lines revealed good cytotoxic activity with submicromolar GI50 values across various cancer types, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer. nih.gov
Below is a table summarizing the anti-proliferative activity of selected 7-chloroquinoline analogues.
| Compound/Derivative | Cancer Cell Line | Activity | Reference |
| 7-Chloroquinoline hydrazones | NCI-60 Panel | Submicromolar GI50 values | nih.gov |
| Click-synthesized 7-chloroquinoline derivatives (e.g., compound 9) | MCF-7 | High activity, IC50 of 11.92 μM | semanticscholar.org |
| Click-synthesized 7-chloroquinoline derivatives | HCT-116 | Antitumor activity observed | semanticscholar.org |
| Click-synthesized 7-chloroquinoline derivatives | HeLa | Antitumor activity observed | semanticscholar.org |
Antimicrobial Spectrum and Potency (Bacterial, Fungal, Protozoal, Mycobacterial)
The 7-chloroquinoline scaffold is a well-established pharmacophore in antimicrobial drug discovery.
Antibacterial Activity: Derivatives of 7-chloroquinoline have been synthesized and evaluated for their antibacterial properties against both Gram-positive and Gram-negative bacteria. researchgate.net For instance, novel chloroquinoline analogs have shown activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. researchgate.net The mechanism of action for some quinoline derivatives, such as ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate, involves the inhibition of bacterial DNA gyrase and topoisomerase IV.
Antifungal Activity: The antifungal potential of 7-chloroquinoline derivatives has also been investigated. A study on 7-chloroquinolin-4-yl arylhydrazone derivatives demonstrated their in vitro activity against a panel of eight oral fungi, including various Candida and Rhodotorula species. researchgate.net Some of these compounds exhibited minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) values comparable to the standard antifungal drug fluconazole. researchgate.net
Antiprotozoal Activity: The 7-chloroquinoline core is famously present in the antimalarial drug chloroquine (B1663885). Consequently, numerous analogues have been synthesized and tested for their antiprotozoal activity. mdpi.com A series of 7-substituted quinolone 3-esters have shown potent inhibitory effects on the bc1 complex of P. falciparum. researchgate.net Furthermore, novel pyrrolizidinylmethyl derivatives of 4-amino-7-chloroquinoline have demonstrated excellent in vitro activity against drug-resistant strains of P. falciparum and are active against P. vivax field isolates. mdpi.com
Antimycobacterial Activity: Several studies have focused on the antimycobacterial effects of 7-chloroquinoline derivatives. New derivatives obtained from 4,7-dichloroquinoline (B193633) were evaluated against various Mycobacterium species, with some compounds showing moderate activity. researchgate.net Another study on 7-chloro-4-quinolinylhydrazones revealed that some derivatives exhibited significant in vitro activity against Mycobacterium tuberculosis H37Rv, with MIC values comparable to first-line anti-TB drugs like ethambutol (B1671381) and rifampicin. nih.gov More recent research on arylated quinoline carboxylic acids has identified compounds with activity against both replicating and non-replicating M. tuberculosis. nih.gov
A summary of the antimicrobial activity of selected 7-chloroquinoline analogues is provided in the table below.
| Compound/Derivative | Microbial Target | Activity | Reference |
| 7-Chloro-4-quinolinylhydrazones | Mycobacterium tuberculosis H37Rv | MIC of 2.5 µg/mL for some derivatives | nih.gov |
| 7-Chloroquinoline derivatives | Mycobacterium spp. | Moderate activity (MIC of 16 µg/mL for most active) | researchgate.net |
| 7-Chloroquinolin-4-yl arylhydrazones | Candida albicans, other fungi | MIC of 25 µg/mL for most active derivative against C. albicans | researchgate.net |
| 7-Substituted quinolone 3-esters | Plasmodium falciparum | Potent inhibitors of the bc1 complex | researchgate.net |
| Pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline | Plasmodium falciparum (drug-resistant) | Excellent in vitro activity | mdpi.com |
| Novel chloroquinoline analogs | S. aureus, E. coli, P. aeruginosa | Good activity with inhibition zones of 11-12 mm | researchgate.net |
Antimalarial Activity against Plasmodium falciparum Strains (e.g., Chloroquine-sensitive and -resistant)
The 7-chloroquinoline core is a well-established pharmacophore essential for antimalarial activity, famously integral to the structure of chloroquine. nih.gov Research has focused on modifying this scaffold to overcome the widespread resistance developed by Plasmodium falciparum, the deadliest malaria parasite, to existing drugs like chloroquine. nih.govnih.gov The 4-amino-7-chloroquinoline moiety is considered crucial for activity, aiding in drug accumulation within the parasite's acidic food vacuole and inhibiting hemozoin formation. nih.govnih.gov
Numerous analogues of the parent 7-chloroquinoline structure have been synthesized and tested against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum. For instance, hybrid molecules combining the 7-chloro-4-aminoquinoline scaffold with other pharmacologically active moieties, such as benzimidazole (B57391) or pyrano[2,3-c]pyrazole, have demonstrated potent activity at nanomolar concentrations against both types of strains. nih.govnih.gov
One study detailed the synthesis of 7-chloroquinoline–benzimidazole hybrids, which showed significant antiplasmodial effects against the CQS Pf3D7 strain and the CQR PfDd2 strain. nih.gov Similarly, a series of hybrids linking 4-aminoquinoline (B48711) to pyrano[2,3-c]pyrazole via an ethyl linker was evaluated against the CQS 3D7 strain and the CQR K1 strain. nih.gov One compound from this series, designated 4b, was particularly potent, with EC₅₀ values of 0.013 µM against the 3D7 strain and 0.02 µM against the K1 strain. nih.gov This highlights the potential of such hybrid molecules to circumvent resistance mechanisms. nih.gov Other research has also confirmed the potent activity of N-cinnamoylated chloroquine analogues against both CQS (3D7) and CQR (W2) strains. nih.gov
The following table summarizes the in vitro antiplasmodial activity of selected 7-chloroquinoline analogues against various P. falciparum strains.
| Compound Type | P. falciparum Strain | Activity (EC₅₀/IC₅₀) | Reference |
| 4-Aminoquinoline-pyrano[2,3-c]pyrazole Hybrid (4a) | 3D7 (CQS) | 0.19 µM | nih.gov |
| K1 (CQR) | 0.25 µM | nih.gov | |
| 4-Aminoquinoline-pyrano[2,3-c]pyrazole Hybrid (4b) | 3D7 (CQS) | 0.013 µM | nih.gov |
| K1 (CQR) | 0.02 µM | nih.gov | |
| 7-Chloroquinoline-benzimidazole Hybrids | Pf3D7 (CQS) | Potent at nanomolar levels | nih.gov |
| PfDd2 (CQR) | Potent at nanomolar levels | nih.gov | |
| Benzoxazole analogue of Amodiaquine | K1 (CQR) | 8 nM | nih.gov |
| W2 (CQR) | 2.2 nM | nih.gov |
CQS: Chloroquine-Sensitive; CQR: Chloroquine-Resistant. EC₅₀/IC₅₀ values represent the concentration required to inhibit 50% of parasite growth.
Antioxidant Properties and Radical Scavenging Assays
Oxidative stress is implicated in the pathology of malaria, and compounds with antioxidant properties may offer therapeutic benefits. Analogues of this compound have been investigated for their ability to scavenge free radicals, a key indicator of antioxidant activity. scielo.brnih.gov Common methods for this evaluation include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, which measures the ability of a compound to donate a hydrogen atom and decolorize the stable DPPH radical. mdpi.comnih.gov
A study on 7-chloroquinoline-1,2,3-triazoyl-4-carboxylates, which are derivatives of the core structure, demonstrated notable antioxidant activity. scielo.br Specifically, ethyl 1-(7-chloroquinolin-4-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate was found to reduce lipid peroxidation in mouse liver, while ethyl 1-(7-chloroquinolin-4-yl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate showed nitric oxide scavenging activity. scielo.br
Further research into various dichloro-4-quinolinol-3-carboxylic acids, close relatives of the title compound, revealed significant radical scavenging capabilities. nih.gov For example, 5,7-dichloro-4-quinolinol-3-carboxylic acid was highly effective at scavenging DPPH and other radicals. nih.gov Additionally, 7-chloro-4-quinolinol-3-carboxylic acid (7-CQA) was shown to protect DNA against certain forms of oxidative damage. nih.gov These findings suggest that the quinoline scaffold can be a foundation for developing agents with potent antioxidant properties.
| Compound/Analogue | Assay Type | Finding | Reference |
| Ethyl 1-(7-chloroquinolin-4-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate | Lipid Peroxidation Assay | Reduces lipid peroxidation levels induced by sodium nitroprusside. | scielo.br |
| Ethyl 1-(7-chloroquinolin-4-yl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate | Nitric Oxide Scavenging Assay | Demonstrates nitric oxide scavenging activity. | scielo.br |
| 5,7-Dichloro-4-quinolinol-3-carboxylic acid | DPPH Radical Scavenging | Exhibited the highest ability to scavenge DPPH radicals among tested compounds. | nih.gov |
| 7-Chloro-4-quinolinol-3-carboxylic acid (7-CQA) | DNA Oxidation Protection Assay | Actively protects DNA against specific types of induced oxidation. | nih.gov |
In Vivo Preclinical Efficacy Assessment in Animal Models (e.g., P. berghei in mice)
The successful translation of in vitro activity to in vivo efficacy is a critical step in drug development. Murine malaria models, such as those using Plasmodium berghei, are standard for the initial in vivo assessment of antimalarial drug candidates. nih.govmalariaworld.org Several series of quinoline-4-carboxylate (B1235159) analogues have demonstrated significant efficacy in these models.
A series of quinoline-4-carboxamides, derived from an initial phenotypic screen, was optimized to produce compounds with excellent oral efficacy in the P. berghei mouse model, with some achieving an ED₉₀ (effective dose to suppress 90% of parasitemia) below 1 mg/kg when administered orally. nih.govmmv.orgresearchgate.net Similarly, another quinoline salt derivative showed substantial parasite growth inhibition in a murine model of experimental cerebral malaria, with up to 92.9% inhibition observed. malariaworld.org
A novel 4-amino-7-chloroquinoline derivative, known as MG3, has also shown promising results, demonstrating oral activity in mouse models using P. berghei, P. chabaudi, and P. yoelii. nih.gov Its efficacy was reported to be comparable or superior to that of chloroquine. nih.gov
Proof-of-Concept Studies in Murine Disease Models
Proof-of-concept studies in animal models are designed to confirm that a compound's biological activity observed in vitro translates into a meaningful therapeutic effect in a living organism. The studies involving quinoline-4-carboxylate derivatives in P. berghei-infected mice serve as compelling proof-of-concept for their antimalarial potential. nih.govmalariaworld.orgnih.gov
For example, the successful reduction of parasite burden in P. berghei-infected mice by quinoline-4-carboxamides demonstrated that these compounds could overcome biological barriers and exert their antiplasmodial effect in vivo. nih.govmmv.orgresearchgate.net The ability of one such derivative to significantly protect against the development of cerebral malaria further validates the therapeutic potential of this chemical class. malariaworld.org The efficacy of the derivative MG3 across multiple rodent malaria species (P. berghei, P. chabaudi, P. yoelii) provides strong evidence that its mechanism of action is robust and not limited to a single parasite model, reinforcing the proof-of-concept. nih.gov
Pharmacodynamics in Preclinical Models
Pharmacodynamics involves the study of a drug's effect on the body, including its mechanism of action. For 7-chloroquinoline analogues, a primary mechanism of action is the inhibition of hemozoin biocrystallization. The derivative MG3 was shown to inhibit the formation of beta-hematin (the synthetic equivalent of hemozoin), leading to a build-up of toxic free heme within the parasite. nih.gov
However, novel mechanisms have also been identified for this class of compounds. A quinoline-4-carboxamide derivative, DDD107498, was found to inhibit the parasite's translation elongation factor 2 (PfEF2), a mechanism distinct from that of traditional quinoline antimalarials. mmv.orgnih.gov This compound's favorable potency, selectivity, and pharmacodynamic properties led to its progression into preclinical development. mmv.orgnih.gov The optimization of the pharmacokinetic profile of these quinoline series was crucial for achieving the excellent in vivo efficacy observed. nih.govresearchgate.net These findings underscore the potential for 7-chloroquinoline-4-carboxylate derivatives to act through both established and novel antimalarial pathways.
Mechanistic Elucidation of Action for Ethyl 7 Chloroquinoline 4 Carboxylate and Analogs
Molecular Interaction Mechanisms with Identified Biological Targets
The biological activity of quinoline (B57606) derivatives is multifaceted, involving interactions with various molecular targets. For analogs of Ethyl 7-chloroquinoline-4-carboxylate, these interactions are primarily associated with their antimalarial and anticancer properties.
A primary mechanism of action for many 7-chloroquinoline (B30040) analogs, most notably the antimalarial drug chloroquine (B1663885), is the inhibition of hemozoin biocrystallization in the malaria parasite, Plasmodium falciparum. The parasite digests hemoglobin within its food vacuole, releasing toxic heme (ferriprotoporphyrin IX). To protect itself, the parasite polymerizes heme into an inert crystalline substance called hemozoin.
7-chloroquinoline derivatives are understood to interfere with this detoxification process. These compounds are proposed to cap the growing faces of the hemozoin crystal, preventing further polymerization of heme. The accumulation of free heme is highly toxic to the parasite, leading to oxidative stress, membrane damage, and ultimately, cell death. Studies on various 7-chloroquinoline derivatives have demonstrated a strong correlation between their ability to inhibit β-hematin (the synthetic equivalent of hemozoin) formation and their antiplasmodial activity. researchgate.net For instance, certain (S)-methyl-(7-chloroquinolin-4-ylthio)acetamidoalquilate derivatives have shown significant inhibition of β-hematin formation, with some exhibiting antimalarial activity comparable to chloroquine. researchgate.net
The electron-withdrawing nature of the chloro group at the 7-position is believed to be crucial for this activity, influencing the electronic properties of the quinoline ring system and its ability to interact with heme. researchgate.net
Table 1: β-Hematin Inhibition by 7-Chloroquinoline Analogs (Note: Data is for illustrative purposes based on findings for analogous compounds, not this compound itself.)
| Compound Type | Target | Observed Effect | Reference |
| 3-substituted ((7-chloroquinolin-4-yl)amino)chalcones | Heme Crystallization | 93.14 ± 1.74 - 94.93 ± 1.50 % inhibition | researchgate.net |
| (S)-methyl-(7-chloroquinolin-4-ylthio)acetamidoalquilates | β-Hematin Formation | >50% inhibition for active compounds | researchgate.net |
| 7-chloroquinoline-thiazole hybrids | β-Hematin Formation | IC50 values of 0.64 - 0.65 µM for most active | researchgate.net |
The planar aromatic structure of the quinoline ring system allows it and its derivatives to intercalate between the base pairs of DNA. This interaction can disrupt DNA replication and transcription, leading to cytotoxic effects, which is a key mechanism for their potential anticancer activity.
While direct DNA cleavage studies for this compound are not available, research on analogous quinoline-3-carboxylic acids has provided insights into this mechanism. In-silico studies of 2,4-disubstituted quinoline-3-carboxylic acid derivatives have shown that these molecules can bind to the minor groove of the DNA duplex, particularly in A/T-rich regions. nih.gov This binding is stabilized by hydrogen bonds between the substituents on the quinoline ring and the nucleic acid base pairs. nih.gov Such interactions can alter the structure of DNA and inhibit the function of DNA-dependent enzymes, contributing to their anticancer effects. nih.govnih.gov
Furthermore, some novel 7-chloroquinoline derivatives have been shown to induce DNA damage in cancer cells, leading to cell cycle arrest and apoptosis. nih.gov For example, a novel chloroquine derivative, lj-2-66, was found to increase reactive oxygen species (ROS) levels in melanoma cells, which in turn induced DNA damage and subsequent cell death. researchgate.net
Quinoline derivatives have been shown to modulate various cellular signaling pathways, which is a significant aspect of their anticancer potential.
Inhibition of Kinases: Many quinoline-based compounds act as inhibitors of protein kinases, which are crucial regulators of cell growth, proliferation, and survival. For instance, Lenvatinib, a quinoline-containing anticancer drug, is a multi-kinase inhibitor that targets vascular endothelial growth factor (VEGF) receptors, fibroblast growth factor (FGF) receptors, and other receptor tyrosine kinases involved in tumor angiogenesis and proliferation. mdpi.com Similarly, Bosutinib, another quinoline derivative, is an inhibitor of Bcr-Abl and Src family kinases, used in the treatment of chronic myelogenous leukemia. mdpi.com While the specific kinase targets of this compound are unknown, its structural similarity to these kinase inhibitors suggests it could potentially exhibit similar activities.
Induction of Apoptosis: Numerous studies have demonstrated that 7-chloroquinoline derivatives can induce apoptosis (programmed cell death) in cancer cells. This is often achieved through the disruption of mitochondrial membrane potential and the activation of caspase cascades. researchgate.netmdpi.com For example, certain 7-chloroquinoline-benzimidazole hybrids have been shown to induce apoptosis in lymphoma cells through the intrinsic pathway. mdpi.com
Cell Cycle Arrest: These compounds can also cause cell cycle arrest, preventing cancer cells from progressing through the division cycle. researchgate.netmdpi.com 7-chloroquinoline-1,2,3-triazoyl carboxamides, for instance, have been reported to arrest human bladder carcinoma cells in the G2/S phases of the cell cycle. researchgate.net This effect is often linked to the DNA-damaging capabilities of the compounds. researchgate.net
Understanding Selectivity and Potency at a Molecular Level
The selectivity and potency of quinoline derivatives are dictated by the specific nature and position of substituents on the quinoline core.
The 7-chloro substituent is a well-established feature in many biologically active quinolines, including chloroquine. Its electron-withdrawing properties are known to influence the pKa of the quinoline ring nitrogen, which is critical for drug accumulation in the acidic food vacuole of the malaria parasite. researchgate.net In the context of anticancer activity, this substituent can affect the molecule's ability to interact with specific biological targets. Structure-activity relationship (SAR) studies on 7-chloro-4-(phenylselanyl) quinoline analogs revealed that modifying the substituents on the phenylselanyl moiety significantly altered their antinociceptive and anti-inflammatory efficacy, with some analogs showing higher affinity for COX-2 over COX-1. nih.gov
Table 2: Structure-Activity Relationship (SAR) Insights for Quinoline Analogs (Note: This table summarizes general SAR principles from related compound series.)
| Structural Feature | Position | Influence on Activity | Example Compound Class | Reference |
| Chloro Group | 7 | Enhances antiplasmodial activity; influences pKa and target interaction. | 4-Aminoquinolines | researchgate.net |
| Carboxamide/Carboxylate | 4 | Crucial for potency and pharmacokinetic properties; allows for diverse substitutions. | Quinoline-4-carboxamides | nih.gov |
| Linker Chain | 4 (side chain) | Length and flexibility affect target binding and efficacy. | 7-chloro-4-aminoquinoline-benzimidazole hybrids | mdpi.com |
| Substituents on side chain | 4 | Determines specificity and potency against targets like kinases or enzymes. | 7-chloro-4-(phenylselanyl) quinolines | nih.gov |
Computational and Theoretical Chemistry Studies of Ethyl 7 Chloroquinoline 4 Carboxylate
Quantum Chemical Calculations and Molecular Orbital Analysis
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to characterizing the electronic structure and reactivity of a molecule. aip.org These methods are used to determine the optimized molecular geometry, energy distribution, and sites susceptible to chemical attack.
Detailed quantum chemical studies on quinoline (B57606) derivatives involve optimizing the molecule's geometry to find its most stable conformation. aip.org Key outputs from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. nih.gov
Another valuable tool is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, identifying electron-rich regions (nucleophilic sites, typically colored red or yellow) and electron-poor regions (electrophilic sites, typically colored blue). researchgate.net For quinoline derivatives, these maps can predict which atoms are likely to engage in hydrogen bonding or other non-covalent interactions, which is vital for understanding receptor binding. researchgate.net
From the HOMO and LUMO energy values, several quantum chemical descriptors can be calculated to further quantify reactivity. nih.gov
| Descriptor | Formula | Significance |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from a molecule. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to a molecule. |
| Electronegativity (χ) | χ = (I + A) / 2 | The ability of a molecule to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | A measure of resistance to change in electron distribution or charge transfer. Related to the HOMO-LUMO gap. |
| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness; indicates how easily the molecule will react. nih.gov |
| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the energy lowering of a molecule when it accepts electrons. |
These parameters provide a quantitative basis for comparing the reactivity and stability of different quinoline derivatives, aiding in the selection of candidates for further study. nih.gov
Molecular Docking and Dynamics Simulations with Biological Macromolecules
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. tandfonline.com This method is instrumental in structure-based drug design. For 7-chloroquinoline (B30040) derivatives, docking studies have been performed against a variety of biological targets to explore their potential therapeutic applications. tandfonline.comscielo.br The process involves placing the ligand (e.g., Ethyl 7-chloroquinoline-4-carboxylate) into the binding site of a macromolecule whose three-dimensional structure is known and then calculating the binding affinity, often expressed as a binding energy score in kcal/mol. nih.gov
Docking studies on various 7-chloroquinoline derivatives have identified key interactions, such as hydrogen bonds and hydrophobic contacts, with specific amino acid residues in the active sites of target proteins. tandfonline.comnih.gov These interactions are critical for the ligand's inhibitory activity.
| Therapeutic Area | Protein Target | PDB ID | General Findings |
|---|---|---|---|
| Antimalarial | Lactate Dehydrogenase (Pf-LDH) | Not Specified aip.org | Derivatives assessed for suitability as anti-plasmodial agents. aip.org |
| Antimalarial | Hypoxanthine-guanine phosphoribosyltransferase | 1BZY tandfonline.com | Identified structural requirements for antimalarial activity. tandfonline.com |
| Antitubercular | Shikimate kinase | 2IYZ tandfonline.com | Explored binding modes to understand antitubercular action. tandfonline.com |
| Anticancer (Leukemia) | BCR-ABL1 Tyrosine Kinase | Not Specified scielo.br | Hybrids showed interactions with key residues like Met318, suggesting a mechanism for antileukemic activity. scielo.br |
| Antibacterial | E. coli DNA Gyrase B | Not Specified researchgate.net | Synthesized compounds showed comparable binding affinities to known inhibitors. researchgate.net |
| Antibacterial | S. aureus DNA Gyrase | 2XCR iucr.org | Revealed high affinity that exceeded reference fluoroquinolone antibiotics. iucr.org |
Following docking, Molecular Dynamics (MD) simulations can be employed to study the stability of the ligand-protein complex over time. dntb.gov.ua MD simulations model the movement of atoms and molecules, providing insights into the conformational changes and the durability of the interactions identified in docking. nih.gov A stable binding pose throughout an MD simulation, often lasting for nanoseconds, lends higher confidence to the docking result and suggests the ligand is likely to have a durable inhibitory effect. dntb.gov.ua
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. wikipedia.orgnih.gov The fundamental principle is that the structural properties of a molecule, such as its size, shape, and electronic features, determine its activity. nih.gov
A QSAR model is typically expressed as an equation: Activity = f(Molecular Descriptors) + error wikipedia.org
In this model, "Activity" is a quantitative measure of a biological effect, such as the half-maximal inhibitory concentration (IC₅₀). "Molecular Descriptors" are numerical values that describe the physicochemical properties of the molecules, including lipophilicity (logP), molar refractivity, and quantum chemical parameters. wikipedia.org
For quinoline derivatives, QSAR models have been developed to predict activities like antimalarial efficacy or cytotoxicity against cancer cells. nih.govscholarsresearchlibrary.com The process involves:
Data Set Compilation: Assembling a "training set" of molecules with known structures and experimentally measured biological activities. scholarsresearchlibrary.com
Descriptor Calculation: Calculating a wide range of molecular descriptors for each molecule in the set.
Model Generation: Using statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, to build a model that best correlates the descriptors with the activity. nih.gov
Validation: Testing the model's predictive power using an external "test set" of compounds not used in the model's creation. nih.gov
Once validated, a QSAR model can be used to predict the activity of new, unsynthesized compounds like this compound, helping to prioritize which derivatives are most promising for synthesis and experimental testing. nih.govyoutube.com
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME)
Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. The acronym ADME refers to Absorption, Distribution, Metabolism, and Excretion, which are critical determinants of a drug's efficacy and safety. In silico ADME prediction tools are widely used in the early stages of drug discovery to filter out compounds with poor pharmacokinetic profiles, saving time and resources. researchgate.netsrce.hr
Various freely available web servers and software packages, such as SwissADME and pkCSM, are used to predict these properties based on a molecule's structure. mdpi.comnih.gov For a compound like this compound, a typical in silico ADME profile would include predictions for several key parameters.
| Category | Parameter | Significance |
|---|---|---|
| Physicochemical Properties | Molecular Weight (MW) | Influences size-dependent diffusion and transport. Generally < 500 Da is preferred. researchgate.net |
| Lipophilicity (logP) | Affects solubility and membrane permeability. A value < 5 is part of Lipinski's rules. researchgate.net | |
| Topological Polar Surface Area (TPSA) | Predicts membrane permeability and transport properties. mdpi.com | |
| Absorption | Gastrointestinal (GI) Absorption | Predicts the percentage of the compound absorbed from the gut. |
| Blood-Brain Barrier (BBB) Permeation | Indicates if the compound is likely to cross into the central nervous system. mdpi.com | |
| Metabolism | Cytochrome P450 (CYP) Inhibition | Predicts potential for drug-drug interactions by inhibiting key metabolic enzymes (e.g., CYP2D6, CYP3A4). nih.gov |
| Substrate of P-glycoprotein (P-gp) | P-gp is an efflux pump that can limit drug absorption and distribution. | |
| Toxicity | AMES Toxicity | Predicts mutagenic potential. nih.gov |
| Hepatotoxicity | Predicts the potential to cause liver damage. nih.gov |
These predictions, often visualized using tools like bioavailability radars, provide a comprehensive overview of a compound's drug-likeness and potential liabilities, guiding the design of derivatives with more favorable ADME profiles. mdpi.com
Derivatization Strategies and Analogue Synthesis for Enhanced Biological Properties
Synthesis of Novel Quinoline (B57606) Carboxylate Analogues
The synthesis of novel analogues based on the quinoline carboxylate framework is a cornerstone of drug discovery, aiming to explore structure-activity relationships (SAR) and identify compounds with superior efficacy. The core quinoline-4-carboxylic acid structure is accessible through several classic named reactions, which can be adapted to produce a wide array of derivatives.
Key synthetic strategies include:
Pfitzinger Reaction : This method involves the condensation of isatin (B1672199) (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a base to yield quinoline-4-carboxylic acids. pharmaguideline.com This reaction is highly versatile for creating substituted quinolines.
Doebner Reaction : A variation of the Doebner-von Miller reaction, this one-pot synthesis combines an aromatic amine, an aldehyde, and pyruvic acid to form quinoline-4-carboxylic acids. nih.govresearchgate.net
Friedländer Synthesis : This strategy involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone with an α-methyl group), typically under base or acid catalysis, to form the quinoline ring. pharmaguideline.com
Combes Synthesis : This reaction condenses an arylamine with a β-diketone under acidic conditions to form the quinoline scaffold. pharmaguideline.comrsc.org
Starting from a precursor like Ethyl 7-chloroquinoline-4-carboxylate, further derivatization can be achieved. For instance, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides, hydrazides, or other esters. The synthesis of N'-(1-(4-((7-chloroquinolin-4-yl)amino)phenyl)ethylidene)-2-cyanoacetohydrazide demonstrates a multi-step synthesis beginning with the amination of 4,7-dichloroquinoline (B193633). researchgate.net Similarly, reacting ethyl-4,7-dichloroquinoline-3-carboxylate with sodium azide (B81097) yields ethyl-4-azido-7-chloroquinoline-3-carboxylate, showcasing the potential for nucleophilic substitution at the C4 position. prepchem.com
Researchers have synthesized numerous quinoline carboxylate analogues to explore their biological activities. For example, a series of 2-substituted derivatives of quinoline-4-carboxylic acid were synthesized and tested for antimicrobial effects. researchgate.netsigmaaldrich.com In another study, new quinoline derivatives were synthesized and evaluated for their in vitro antitumor activity, with some compounds showing significant cytotoxicity against various cancer cell lines. researchgate.net
Table 1: Examples of Synthesized Quinoline Analogues and Research Findings
| Compound Class | Synthesis Method | Key Finding | Reference |
|---|---|---|---|
| 2-Arylquinoline-4-carboxylic acids | Doebner reaction | Synthesized novel quinoline-4-methyl esters as potential multidrug resistance protein 2 (MRP2) inhibitors. | nih.gov |
| 6-Bromo-2-(aryl)quinoline-4-carboxylic acids | Pfitzinger type reaction | Compounds showed cytotoxic activity against five tumor cell lines (HePG-2, HCT-116, MCF-7, PC3, Hela). | researchgate.net |
| Quinoline-3-carboxylate derivatives | Two-step reaction | Compounds exhibited micromolar antiproliferative activity against MCF-7 and K562 cell lines. | nih.gov |
Chemical Space Exploration and Scaffold Hopping
Chemical space exploration and scaffold hopping are powerful computational and synthetic strategies used to discover novel molecular architectures with desired biological activities, moving beyond simple derivatization of a known lead. biosolveit.de These approaches involve replacing the core scaffold (e.g., the quinoline ring) with a structurally different but functionally equivalent moiety to identify new, patentable chemotypes with improved properties. nih.gov
For the quinoline class, scaffold hopping can be used to:
Replace the Quinoline Core : The quinoline nucleus can be replaced by other bicyclic or monocyclic heteroaromatic systems to explore new interactions with a biological target. nih.gov
Modify Linkers : The nature of the linker connecting the quinoline scaffold to other pharmacophoric groups can be altered. For example, an ether linker might be replaced with an amide, as was done in the development of Staphylococcus aureus NorA efflux pump inhibitors. nih.gov
A notable example of scaffold hopping involved using the drug candidate telacebec, which has an imidazo[1,2-a]pyridine-3-carboxamide (B1205228) scaffold, as a template to design novel 2-(quinolin-4-yloxy)acetamides. nih.gov This strategy led to the synthesis of quinoline analogues with potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains. nih.gov Another study employed a scaffold hopping strategy based on quinolin-4-yloxy NorA inhibitors, leading to the identification of quinoline-4-carboxamide derivatives with significant synergistic activity with ciprofloxacin (B1669076). nih.gov
In silico methods are integral to modern scaffold hopping. nih.govyoutube.com Virtual screening of chemical databases using pharmacophore models derived from active quinoline compounds allows for the rapid identification of diverse scaffolds that are predicted to have a similar biological activity profile. nih.gov This computational pre-screening significantly accelerates the discovery process by prioritizing the most promising novel scaffolds for chemical synthesis and biological evaluation. youtube.com
Table 2: Examples of Scaffold Hopping in Quinoline-based Drug Discovery
| Starting Scaffold | Hopped Scaffold | Target/Application | Key Outcome | Reference |
|---|---|---|---|---|
| Quinolin-4-yloxy | Quinoline-4-carboxamide | Staphylococcus aureus NorA efflux pump inhibition | Identified derivatives that synergize with ciprofloxacin at low, non-toxic concentrations. | nih.gov |
| Imidazo[1,2-a]pyridine-3-carboxamide | 2-(Quinolin-4-yloxy)acetamide | Mycobacterium tuberculosis | Developed potent inhibitors of drug-sensitive and multidrug-resistant Mtb strains. | nih.gov |
Lead Optimization Strategies
Key strategies in lead optimization for quinoline-based compounds include:
Structure-Activity Relationship (SAR) Exploration : Small, targeted modifications are made to the lead compound to probe the SAR. For instance, in the development of dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitors, various substituents were introduced onto the quinoline core to form new hydrogen-bonding interactions within the target's binding pocket, leading to analogues with nanomolar potency. nih.gov
Bioisosteric Replacement : Functional groups are replaced with other groups that have similar physical or chemical properties (bioisosteres) to improve metabolic stability or other pharmacokinetic parameters. For example, replacing a metabolically vulnerable group with a more stable one, like a fluoro-substituent, can enhance a compound's half-life. scienceopen.com
Structural Simplification : To avoid "molecular obesity" and improve drug-likeness, complex lead compounds may be simplified by removing non-essential structural elements. scienceopen.com This can improve synthetic accessibility and pharmacokinetic profiles. For example, a complex carbazole (B46965) group in a JAK3 inhibitor was replaced with simpler N-methyl-cycloalkyl groups, which retained potency while reducing molecular weight. scienceopen.com
Hybridization : Combining the quinoline scaffold with another known pharmacophore can create hybrid molecules with dual or enhanced activity. Novel hybrids of 7-chloro-4-aminoquinoline and benzimidazole (B57391) were synthesized to explore their antiproliferative activities, with the linker between the two pharmacophores being a key point of modification. mdpi.com
The development of 4-[(7-chloroquinolin-4-yl)amino]phenol as a potential SARS-CoV-2 Mpro inhibitor illustrates a lead optimization process where chloroquine (B1663885) analogues were designed to find a less toxic derivative with high predicted activity. nih.govnih.govresearchgate.net This process led to a synthesized compound that was significantly less toxic than chloroquine. nih.govresearchgate.net
Table 3: Examples of Lead Optimization in Quinoline Derivatives
| Lead Compound/Scaffold | Modification Strategy | Optimized Property | Result | Reference |
|---|---|---|---|---|
| Brequinar (Quinoline-based DHODH inhibitor) | Introduction of H-bond accepting groups | Potency (IC₅₀) | Discovered analogue 41 with IC₅₀ of 9.71 nM and good oral bioavailability. | nih.gov |
| Imidazopyridine B-RAF inhibitor | Headgroup SAR and core replacement (imidazopyridine to thiazole) | Metabolic stability and potency | Analogue 58 showed improved metabolic stability and potent activity against B-RAFV600E. | scienceopen.com |
| 7-Chloro-4-aminoquinoline | Hybridization with benzimidazole moiety | Antiproliferative activity | Synthesized novel hybrids with varying linkers to evaluate impact on anticancer activity. | mdpi.com |
Table of Mentioned Compounds
| Compound Name |
|---|
| (3-(7-chloroquinolin-4-ylamino) phenyl)methanol |
| 2-(3,4-dihydroxyphenyl) quinoline |
| 2-Arylquinoline-4-carboxylic acid |
| 2-Phenylquinoline-4-carboxylic acid |
| 4,7-dichloroquinoline |
| 4-((7-chloroquinolin-4-yl)amino)phenol |
| 4-hydroxy-1-methyl-quinolin-2(1H)-one |
| 6-Bromo-2-(4-methylphenyl)quinoline-4-carboxylic acid |
| 7-chloroquinoline (B30040) |
| Benzimidazole |
| Brequinar |
| Chloroquine |
| Cinchophen |
| Ciprofloxacin |
| Cyanoacetohydrazide |
| Dihydroartemisinin |
| Ethyl 4,7-dichloroquinoline-3-carboxylate |
| Ethyl 4-azido-7-chloroquinoline-3-carboxylate |
| This compound |
| Formaldehyde |
| Imidazo[1,2-a]pyridine-3-carboxamide |
| Indomethacin |
| Isatin |
| N'-(1-(4-((7-chloroquinolin-4-yl)amino)phenyl)ethylidene)-2-cyanoacetohydrazide |
| N-(3-(Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) |
| N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide |
| p-aminoacetophenone |
| Pyruvic acid |
| Quinoline |
| Quinoline-4-carboxylic acid |
| Sodium azide |
| Telacebec |
Advanced Analytical Techniques in Support of Mechanistic and Structural Research
High-Resolution Mass Spectrometry for Metabolite Identification (Preclinical Context)
High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), is an indispensable tool in preclinical studies for the identification and structural elucidation of metabolites. nih.gov In the context of "Ethyl 7-chloroquinoline-4-carboxylate," LC-HRMS would be employed to analyze samples from in vitro (e.g., liver microsomes) or in vivo (e.g., plasma, urine) studies to detect and identify metabolic products.
The high mass accuracy of HRMS allows for the determination of the elemental composition of parent drug and its metabolites, which is the first crucial step in identification. nih.gov For "this compound" (C12H10ClNO2), the expected metabolic transformations would include:
Hydroxylation: The addition of a hydroxyl group to the quinoline (B57606) ring or the ethyl chain.
Dealkylation: Cleavage of the ethyl group from the carboxylate ester, leading to the formation of 7-chloroquinoline-4-carboxylic acid.
Conjugation: Formation of glucuronide or sulfate (B86663) conjugates with hydroxylated metabolites.
Tandem mass spectrometry (MS/MS) experiments would be performed to fragment the metabolite ions, providing structural information based on the fragmentation patterns. By comparing the fragmentation of the parent compound with that of its metabolites, the site of metabolic modification can be pinpointed.
Table 1: Hypothetical Metabolites of this compound and their HRMS Signatures
| Metabolic Reaction | Metabolite Name | Molecular Formula | Exact Mass (m/z) |
| Parent Compound | This compound | C12H10ClNO2 | 235.0400 |
| Hydroxylation | Hydroxy-ethyl 7-chloroquinoline-4-carboxylate | C12H10ClNO3 | 251.0349 |
| De-ethylation | 7-chloroquinoline-4-carboxylic acid | C10H6ClNO2 | 207.0087 |
This systematic approach allows for the creation of a comprehensive metabolic map, which is critical for understanding the compound's pharmacokinetic profile. The use of orthogonal partial least-squares discriminant analysis can further help in correlating specific metabolite profiles with biological activity or cytotoxicity. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Target Interactions and Stereochemical Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the three-dimensional structure of molecules in solution and their interactions with biological macromolecules. For "this compound," NMR would be instrumental in confirming its structure and in detailing its binding to a target protein.
¹H and ¹³C NMR spectra provide a detailed fingerprint of the molecule, confirming the connectivity of atoms and the chemical environment of each proton and carbon. The structural characterization of newly synthesized quinolinone derivatives is often confirmed using ¹H and ¹³C-NMR and mass spectrometry. nih.gov
In the context of ligand-target interactions, techniques such as Saturation Transfer Difference (STD) NMR and Water-LOGSY can identify which protons of the ligand are in close proximity to the protein's binding pocket. Furthermore, chemical shift perturbation (CSP) studies, where the NMR spectrum of the protein is monitored upon titration with the ligand, can map the binding site on the protein surface. The interaction of ligand carboxylate groups with specific residues, such as arginine, in a protein binding site can be sensitively detected by changes in their ¹H and ¹⁵N NMR chemical shifts. nih.gov
While "this compound" is achiral, related quinoline derivatives with stereocenters would rely on NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy to determine their relative stereochemistry.
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for a Quinoline Scaffold
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H2 | 8.8 - 9.0 | 150 - 152 |
| H3 | 7.4 - 7.6 | 122 - 124 |
| H5 | 8.0 - 8.2 | 128 - 130 |
| H6 | 7.6 - 7.8 | 126 - 128 |
| H8 | 7.9 - 8.1 | 127 - 129 |
| Ethyl CH₂ | 4.3 - 4.5 | 61 - 63 |
| Ethyl CH₃ | 1.3 - 1.5 | 14 - 16 |
Note: These are approximate chemical shift ranges and can vary based on the solvent and specific substitution pattern.
X-ray Crystallography for Detailed Compound and Compound-Target Complex Structures
X-ray crystallography provides unparalleled atomic-level detail of a molecule's three-dimensional structure in the solid state. For "this compound," a single-crystal X-ray diffraction study would definitively establish its molecular conformation, including bond lengths, bond angles, and the planarity of the quinoline ring system. In the crystal structure of a related compound, ethyl 2,4-dichloroquinoline-3-carboxylate, the quinoline and carboxylate groups were found to have a dihedral angle of 87.06 (19)°. researchgate.net
This technique is also crucial for understanding how the compound interacts with its biological target. By co-crystallizing "this compound" with its target protein, the precise binding mode can be visualized. This includes identifying the specific amino acid residues involved in hydrogen bonds, hydrophobic interactions, and any other non-covalent interactions. For instance, studies on related quinoline derivatives have shown the importance of the NH and carbonyl groups for inhibitory activity, which can be confirmed through X-ray crystallography. researchgate.net The structural information from X-ray crystallography is invaluable for structure-based drug design, enabling the rational optimization of lead compounds.
Table 3: Crystallographic Data for a Representative Dichloroquinoline Carboxylate Derivative researchgate.net
| Parameter | Value |
| Crystal system | Monoclinic |
| Space group | P2₁/n |
| a (Å) | 7.987(2) |
| b (Å) | 16.035(4) |
| c (Å) | 9.356(2) |
| β (°) | 108.67(3) |
| Volume (ų) | 1134.3(5) |
| Z | 4 |
UV-Vis, FTIR Spectroscopy for Reaction Monitoring and Structural Confirmation in Complex Systems
UV-Visible (UV-Vis) and Fourier-Transform Infrared (FTIR) spectroscopy are versatile techniques for monitoring chemical reactions and confirming the presence of key functional groups. researchgate.net
UV-Vis Spectroscopy: The synthesis of "this compound" can be monitored in real-time using UV-Vis spectroscopy. thermofisher.com The quinoline core possesses a strong chromophore, and changes in its substitution pattern during synthesis will lead to shifts in the absorption maxima. By monitoring the appearance of the product's characteristic absorption band or the disappearance of a reactant's band, the reaction kinetics and endpoint can be determined. nih.gov
FTIR Spectroscopy: FTIR spectroscopy is particularly useful for confirming the functional groups within the molecule. The spectrum of "this compound" would be expected to show characteristic absorption bands for:
C=O stretch (ester): A strong band around 1720-1740 cm⁻¹.
C-O stretch (ester): Bands in the 1300-1000 cm⁻¹ region.
C=C and C=N stretches (quinoline ring): Multiple bands in the 1600-1450 cm⁻¹ region.
C-Cl stretch: A band typically in the 800-600 cm⁻¹ region.
FTIR can be used to confirm the successful conversion of a carboxylic acid to an ester during synthesis by observing the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the characteristic C=O stretch of the ester. researchgate.net
Table 4: Expected FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Ester C=O | Stretch | 1720 - 1740 |
| Aromatic C=C/C=N | Stretch | 1450 - 1600 |
| Ester C-O | Stretch | 1000 - 1300 |
| C-H (aromatic) | Stretch | 3000 - 3100 |
| C-H (aliphatic) | Stretch | 2850 - 3000 |
| C-Cl | Stretch | 600 - 800 |
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing Ethyl 7-chloroquinoline-4-carboxylate and its derivatives?
- Methodology : Synthesis typically involves ethylation of 7-chloro-4-hydroxyquinoline precursors under reflux conditions. Key factors include solvent choice (e.g., DMSO) and catalysts like tetrabutylammonium iodide (Bu4NI), which influence product ratios (e.g., N-ethylated vs. O-ethylated derivatives) . Industrial methods may involve hydrolysis of intermediates (e.g., 4-hydroxy-7-chloroquinoline-3-carboxylic acid ethyl ester) followed by chlorination with phosphorus oxychloride .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Methodology : Use ¹H/¹³C NMR to confirm substituent positions and purity. Single-crystal X-ray diffraction provides precise structural data, including bond angles and intermolecular interactions (e.g., C–H⋯O/Cl packing interactions) . HPLC with UV detection ensures compound homogeneity, while mass spectrometry validates molecular weight (e.g., C₁₂H₉ClFNO₃, 269.66 g/mol) .
Q. What are the common derivatives of this compound and their applications in medicinal chemistry?
- Methodology : Derivatives like 1,2,3-triazoyl carboxylates are synthesized via organocatalytic azide-alkyne cycloaddition. These compounds exhibit antioxidant properties, such as reducing lipid peroxidation or scavenging nitric oxide, validated through in vitro assays (e.g., liver tissue models) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize by-product formation during ethylation?
- Methodology : Systematically vary parameters such as solvent polarity (DMSO vs. DMF), temperature, and catalyst loading (Bu4NI). Use design of experiments (DoE) to identify optimal conditions. Monitor reaction progress via TLC or HPLC to quantify by-products like Ethyl 7-chloro-6-fluoro-4-ethoxyquinoline-3-carboxylate .
Q. What strategies resolve contradictory data in synthesis outcomes (e.g., varying product ratios)?
- Methodology : Conduct reaction kinetics studies to identify rate-limiting steps. Use isotopic labeling (e.g., deuterated solvents) to trace mechanistic pathways. Validate findings with computational modeling (e.g., DFT calculations) to predict intermediate stability . Reproduce experiments under controlled humidity/temperature to eliminate environmental variability .
Q. How can computational chemistry be integrated with experimental data to study reaction mechanisms?
- Methodology : Combine molecular dynamics (MD) simulations with experimental crystallographic data to map reaction trajectories. Use docking studies to predict binding affinities of derivatives (e.g., triazoyl carboxylates) with biological targets. Cross-validate computational predictions with spectroscopic results (e.g., NMR chemical shifts) .
Q. What are best practices for ensuring reproducibility in synthesis and characterization?
- Methodology : Document detailed reaction protocols (e.g., solvent purification, catalyst batch numbers). Use standard reference compounds for spectroscopic calibration. Share raw data (e.g., crystallographic CIF files) in supplementary materials to enable independent validation . For novel compounds, provide full spectral assignments and purity certifications (≥95% by HPLC) .
Data Presentation & Analysis
- Tables/Figures : Include comparative tables of reaction yields under varying conditions , crystallographic parameters (e.g., bond lengths, angles) , and dose-response curves for biological assays .
- Statistical Validation : Apply ANOVA to assess significance of experimental variables. Use principal component analysis (PCA) for multi-parameter optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
